molecular formula C34H36N4O6 B1683848 Chlorin e6 CAS No. 19660-77-6

Chlorin e6

Cat. No. B1683848
CAS RN: 19660-77-6
M. Wt: 596.7 g/mol
InChI Key: VAJLRIOJDADNAT-HHGNVTQFSA-N
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Description

Chlorin e6 (Ce6) is a photosensitizer with strong absorption peaks at wavelengths of 402 and 662 nm. It also exhibits intense fluorescence at 668 nm . Ce6 has antimicrobial efficacy and anticancer activity . It induces cell apoptosis via caspase-3 activation and can be used for cancer research .


Synthesis Analysis

Chlorin e6 can be synthesized from Spirulina platensis . Two efficient synthetic methodologies have been described for the preparation of Ce6 . Another green method involves synthesizing Ce6 from chlorophyll a, which was extracted from crude silkworm excrement using concentrated (strong) alkali hydrolysis and acidification .


Molecular Structure Analysis

The study of optical and photophysical properties of Ce6 has been conducted, taking into account the dynamical and vibrational effects both by using Wigner distribution or coupling with molecular dynamics .


Physical And Chemical Properties Analysis

Ce6 has strong absorption peaks at wavelengths of 402 and 662 nm, as well as exhibiting intense fluorescence at 668 nm . The linear and non-linear optical properties have been studied .

Scientific Research Applications

Fluorescence-based Quantification in Liposomes

Chlorin e6's application in fluorescence-based methods for sensitive and rapid estimation in stealth liposomes highlights its significance in cancer therapy, especially for neck, head, early-stage lung, and skin cancers. The study developed a precise method for quantifying Chlorin e6 in liposomal formulations, underlining its strong fluorescence properties, which facilitate efficient encapsulation efficiency estimation in stealth liposomes (Jain et al., 2020).

Antitumor and Other Biomedical Applications

Chlorin e6's role as an effective photosensitizer and sonosensitizer in antitumor therapy through photodynamic therapy, dynamic acoustic therapy, and combined acoustic and light therapy for tumors is well documented. Beyond tumor therapy, Chlorin e6's applications extend to fluorescence navigation, antibacterials, and plant growth regulation, showcasing its versatility across biomedical fields (Liao et al., 2023).

Nanoparticle Conjugation for Enhanced Therapy

The conjugation of Chlorin e6 to gold nanostars for simultaneous photodynamic and plasmonic photothermal therapy (PDT/PPTT) upon single laser irradiation exemplifies nanoengineering's role in enhancing anticancer efficiency. This conjugation demonstrates the synergistic effects of early-phase PDT and late-phase PPTT, offering a novel approach to cancer treatment (Wang et al., 2013).

Impurity Analysis for Quality Control

Understanding Chlorin e6's impurities is crucial for its application in Photolon formulation, used in photodynamic therapy for various diseases. The identification and characterization of both process- and degradation-related impurities in Chlorin e6 contribute to the quality control and efficacy of PDT treatments (Isakau et al., 2007).

Photophysics for Phototherapy

The study of Chlorin e6's optical and photophysical properties, including one- and two-photon absorption, fluorescence, and phosphorescence, highlights its potential as an efficient sensitizer in phototherapy. The investigation into its linear and non-linear optical properties, coupled with a detailed photophysical study, suggests its applicability in producing singlet oxygen and in two-photon absorption-based phototherapy (Gattuso et al., 2017).

Safety And Hazards

The safety data sheet for Ce6 indicates that it can cause skin corrosion and eye damage. It may also cause respiratory irritation .

Future Directions

Ce6 is a promising photosensitizer for PDT since its broad absorption (400 and 662 nm) matches well with the Cerenkov luminescence (CL) spectrum for optimal generation of singlet oxygen . Future research may focus on the design and development of efficient SDT agents .

properties

IUPAC Name

(17S,18S)-18-(2-carboxyethyl)-20-(carboxymethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44)/t17-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYINILBBZAQBEV-UWJYYQICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)O)CCC(=O)O)C)C)C=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70885088
Record name (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorin e6

CAS RN

19660-77-6
Record name Phytochlorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019660776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, (7S,8S)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (7S,8S)-3-Carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-21H,23H-porphine-7-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70885088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-trans)-18-carboxy-20-(carboxymethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTOCHLORIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S2CCF3T1Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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